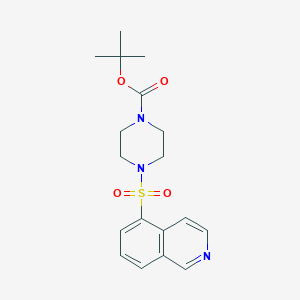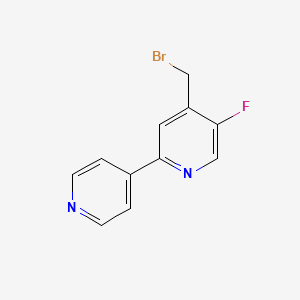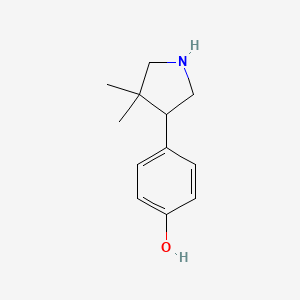![molecular formula C12H16BrNO4S B13153947 (1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)
(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is a complex organic compound that features a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl ethan-1-ol derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler phenyl ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicine, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine-4-sulfonyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
(1S)-2-Chloro-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16BrNO4S |
|---|---|
Poids moléculaire |
350.23 g/mol |
Nom IUPAC |
(1S)-2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H16BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4,12,15H,5-9H2/t12-/m1/s1 |
Clé InChI |
PTQGAUOCNNTCEL-GFCCVEGCSA-N |
SMILES isomérique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)

![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)




